molecular formula C18H13NO3 B2996271 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile CAS No. 19360-58-8

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2996271
CAS No.: 19360-58-8
M. Wt: 291.306
InChI Key: FCEZXYNFKPXFJN-UHFFFAOYSA-N
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Description

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile is a synthetic chemical compound featuring a chromene (or chromen-4-one) core structure, which is a privileged scaffold in medicinal chemistry. This specific molecule is built from a 2-methyl-3-phenyl-4H-chromen-4-one backbone with an acetonitrile-functionalized ether group at the 7-position. The chromene and chromone structural motifs are widely recognized for their diverse biological activities and are frequently investigated in pharmaceutical and agrochemical research . The core chromen-4-one structure is a subject of significant interest in modern drug discovery, particularly in the development of multitarget-directed ligands (MTDLs) for complex diseases. Research indicates that chromone derivatives can exhibit potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is a target in neurological disorders . Furthermore, similar flavone and coumarin analogs have been studied as inhibitors of metabolic enzymes such as Cytochrome P450 2A6 (CYP2A6), which plays a role in nicotine metabolism and could be relevant for smoking cessation research . The structural features of this compound, including the nitrile group, make it a valuable intermediate for further chemical exploration. The nitrile can serve as a versatile handle in organic synthesis, for instance, in click chemistry to form tetrazole rings, which are important bioisosteres in medicinal chemistry . As such, this reagent is primarily useful as a building block for the synthesis of more complex molecules or as a starting point for biological screening in various research programs. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-12-17(13-5-3-2-4-6-13)18(20)15-8-7-14(21-10-9-19)11-16(15)22-12/h2-8,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEZXYNFKPXFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methyl-4-oxo-3-phenyl-4H-chromen-7-ol as the starting material.

  • Reaction with Chloroacetonitrile: The hydroxyl group of the starting material is substituted with a chloroacetonitrile group under basic conditions.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the chromone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents on the chromone ring.

Scientific Research Applications

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 6-chloro substituent in increases molecular weight and polarity, which may improve solubility but reduce membrane permeability.

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on related coumarin derivatives reveal:

  • Non-Planarity: Substituents like the 2-methyl group induce non-planar geometries, altering π-π stacking interactions and reactivity .

Biological Activity

The compound 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO3C_{18}H_{15}NO_3. Its structure features a coumarin backbone, which is known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy against various pathogens.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus25Moderate activity
Escherichia coli50Low activity
Candida albicans12.5Significant activity
Methicillin-resistant S. aureus>100Inactive

Case Studies

  • Antibacterial Activity : A study investigating the antibacterial effects of various coumarin derivatives found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The tested compound showed moderate activity against S. aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating its potential as an antibacterial agent .
  • Antifungal Activity : Another research highlighted that derivatives like 2-methyl-4-oxo-coumarin showed promising antifungal effects against Candida albicans, with an MIC of 12.5 µg/mL. This suggests that the compound may be effective in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is often influenced by their structural modifications. The presence of electron-donating groups such as methyl or methoxy has been associated with enhanced antimicrobial properties. Conversely, electron-withdrawing groups can diminish activity.

Key Observations:

  • Compounds with hydroxyl or methoxy substitutions on the phenyl ring demonstrated higher antibacterial potential.
  • The introduction of halogens (e.g., chlorine or bromine) in specific positions on the aromatic ring has been shown to enhance the potency against both bacterial and fungal strains .

Q & A

Basic: What safety protocols are essential for handling 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile in laboratory settings?

Answer:

  • Key Protocols :
    • Storage : Store in a cool, dry place (0–6°C) to prevent thermal degradation .
    • Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Avoid ignition sources due to flammability risks .
    • Emergency Measures : Follow P201 and P202 guidelines (obtain specialized handling instructions and ensure full comprehension of safety protocols before use) .
  • Safety Data : Always review Safety Data Sheets (SDS) for toxicity profiles and first-aid measures.

Basic: Which spectroscopic techniques are recommended for characterizing this compound’s structural features?

Answer:

  • Primary Methods :
    • NMR Spectroscopy : To confirm the chromen-4-one core and acetonitrile substituent positions. Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons and carbonyl groups .
    • X-ray Crystallography : For resolving crystal packing and stereochemical details, as demonstrated for structurally similar chromen-4-one derivatives .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced: How can computational reaction path search methods optimize synthesis routes?

Answer:

  • Methodology :
    • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
    • Information Science Integration : Apply machine learning to analyze reaction databases, identifying optimal conditions (e.g., solvent, catalyst) for key steps like chromen-4-one ring formation .
    • Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining models .

Advanced: What strategies address contradictions in reported biological activity data for chromen-4-one derivatives?

Answer:

  • Analytical Approaches :
    • Meta-Analysis : Systematically compare studies to identify confounding variables (e.g., assay conditions, cell lines) .
    • Dose-Response Curves : Re-evaluate activity using standardized protocols to isolate structure-activity relationships (SAR) .
    • Statistical Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., substituent effects, solubility) .

Basic: What are critical considerations for designing a purification protocol?

Answer:

  • Purification Steps :
    • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from thermogravimetric analysis (TGA) .
    • Membrane Technologies : For large-scale purification, explore nanofiltration to remove low-molecular-weight byproducts .

Advanced: How does the acetonitrile group’s electron-withdrawing nature influence reactivity?

Answer:

  • Mechanistic Insights :
    • Nucleophilic Substitution : The cyano group enhances electrophilicity at adjacent carbons, facilitating reactions with amines or thiols .
    • Cyclization Reactions : Stabilizes transition states in intramolecular cyclizations (e.g., forming heterocyclic derivatives) via resonance withdrawal .
    • Spectroscopic Signatures : Infrared (IR) spectroscopy can track C≡N stretching vibrations (∼2240 cm1^{-1}) to monitor reaction progress .

Advanced: What computational tools predict the compound’s stability under varying pH conditions?

Answer:

  • Tools and Workflows :
    • pKa_a Prediction Software : Use ChemAxon or ACD/Labs to estimate acid-base behavior, critical for formulation studies .
    • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the acetonitrile group in aqueous environments .
    • Degradation Studies : Couple accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS to validate computational predictions .

Basic: How to validate the purity of synthesized batches?

Answer:

  • Validation Techniques :
    • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to quantify impurities (≥95% purity threshold) .
    • Elemental Analysis : Confirm elemental composition (C, H, N) matches theoretical values .
    • Melting Point Analysis : Compare observed vs. literature values to detect polymorphic contaminants .

Advanced: What role does the chromen-4-one core play in modulating photophysical properties?

Answer:

  • Key Findings :
    • UV-Vis Absorption : The conjugated π-system in the chromen-4-one core absorbs at ∼300–350 nm, useful for fluorescence-based applications .
    • Solvatochromism : Study solvent polarity effects on emission maxima to optimize sensing applications .
    • TD-DFT Calculations : Predict excited-state behavior and charge-transfer transitions for tailored photostability .

Advanced: How to resolve synthetic challenges in introducing the phenoxy substituent?

Answer:

  • Synthetic Optimization :
    • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) during coupling reactions .
    • Catalytic Systems : Screen palladium or copper catalysts for Ullmann-type aryl ether formation .
    • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for temperature-sensitive steps .

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